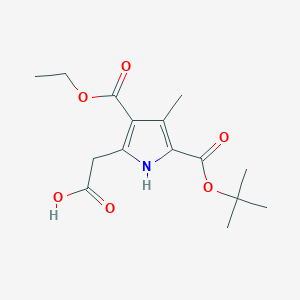
4-Iodo-3-methylisoquinoline
Descripción general
Descripción
4-Iodo-3-methylisoquinoline is a chemical compound that belongs to the class of isoquinolines . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus . These weakly basic heterocycles resemble pyridine in their stability against chemical attack .
Synthesis Analysis
The synthesis of isoquinolines and their derivatives has been widely studied. For example, anilines can react with β-ketoesters to produce Schiff bases, which can then be cyclized in acidic media to form the corresponding 2- and 4-quinolones . Another common method for synthesizing quinolines is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acid medium .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 4-Iodo-3-methylisoquinoline and its derivatives are pivotal in the synthesis of complex organic compounds. For instance, 4-substituted 5-nitroisoquinolin-1-ones, closely related to this compound, are synthesized through Pd-catalyzed cyclizations and have shown potent inhibition of PARP-1 activity, which is significant in cancer research (Dhami et al., 2009).
- Alkyne activation studies involving iodine have led to the synthesis of 4-iodoisoquinolines, demonstrating the chemical versatility of this compound derivatives (Yamamoto et al., 2009).
Pharmaceutical Research
- Isoquinoline derivatives, including those related to this compound, are explored for their potential as protein kinase inhibitors in malaria treatment, offering insights into developing new antimalarial compounds (Buskes et al., 2016).
Photocatalysis
- Iodo-Bodipy immobilized on porous silica, closely related to this compound, serves as an efficient photocatalyst for organic reactions. This includes the preparation of pyrrolo[2,1-a]isoquinoline, highlighting its utility in advanced material sciences (Guo et al., 2013).
Organic Chemistry and Catalysis
- The study of this compound has led to novel methods for introducing methyl groups into isoquinolines, crucial for synthesizing natural products and drug development (Melzer et al., 2018).
- Additionally, efficient, one-pot synthesis methods for 4-methylisoquinolines, similar in structure to this compound, have been developed using Pd-catalyzed reactions, broadening the scope of organic synthesis (Tian et al., 2013).
Propiedades
IUPAC Name |
4-iodo-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUCENNZJXVTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720918 | |
| Record name | 4-Iodo-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947395-80-4 | |
| Record name | 4-Iodo-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline](/img/structure/B3333085.png)







![5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3333126.png)



![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)